Cas no 153562-20-0 (7-PHENYL-5-(TRIFLUOROMETHYL)[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE)
![7-PHENYL-5-(TRIFLUOROMETHYL)[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE structure](https://ja.kuujia.com/scimg/cas/153562-20-0x500.png)
7-PHENYL-5-(TRIFLUOROMETHYL)[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE 化学的及び物理的性質
名前と識別子
-
- 7-phenyl-5-(trifluoromethyl)[1,2,3,4]tetraazolo[1,5-a]pyrimidine
- 7-phenyl-5-(trifluoromethyl)tetrazolo[1,5-a]pyrimidine
- 7-phenyl-5-(trifluoromethyl)-[1,2,3,4]tetrazolo[1,5-a]pyrimidine
- 7-PHENYL-5-(TRIFLUOROMETHYL)[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE
-
- MDL: MFCD03787535
- インチ: 1S/C11H6F3N5/c12-11(13,14)9-6-8(7-4-2-1-3-5-7)19-10(15-9)16-17-18-19/h1-6H
- InChIKey: DWMLOVORRHEENE-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=C(C2C=CC=CC=2)N2C(=NN=N2)N=1)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 19
- 回転可能化学結合数: 1
- 複雑さ: 318
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 56
7-PHENYL-5-(TRIFLUOROMETHYL)[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | 1W-0913-5MG |
7-phenyl-5-(trifluoromethyl)[1,2,3,4]tetraazolo[1,5-a]pyrimidine |
153562-20-0 | >90% | 5mg |
£46.00 | 2023-09-08 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00874496-1g |
7-Phenyl-5-(trifluoromethyl)-[1,2,3,4]tetrazolo[1,5-a]pyrimidine |
153562-20-0 | 90% | 1g |
¥2401.0 | 2023-04-01 | |
Key Organics Ltd | 1W-0913-100MG |
7-phenyl-5-(trifluoromethyl)[1,2,3,4]tetraazolo[1,5-a]pyrimidine |
153562-20-0 | >90% | 100mg |
£146.00 | 2023-09-08 | |
Key Organics Ltd | 1W-0913-1MG |
7-phenyl-5-(trifluoromethyl)[1,2,3,4]tetraazolo[1,5-a]pyrimidine |
153562-20-0 | >90% | 1mg |
£37.00 | 2023-09-08 | |
abcr | AB298958-100 mg |
7-Phenyl-5-(trifluoromethyl)[1,2,3,4]tetraazolo[1,5-a]pyrimidine; . |
153562-20-0 | 100 mg |
€221.50 | 2023-07-20 | ||
Key Organics Ltd | 1W-0913-50MG |
7-phenyl-5-(trifluoromethyl)[1,2,3,4]tetraazolo[1,5-a]pyrimidine |
153562-20-0 | >90% | 50mg |
£102.00 | 2023-09-08 | |
Key Organics Ltd | 1W-0913-10MG |
7-phenyl-5-(trifluoromethyl)[1,2,3,4]tetraazolo[1,5-a]pyrimidine |
153562-20-0 | >90% | 10mg |
£63.00 | 2023-09-08 | |
abcr | AB298958-100mg |
7-Phenyl-5-(trifluoromethyl)[1,2,3,4]tetraazolo[1,5-a]pyrimidine; . |
153562-20-0 | 100mg |
€283.50 | 2025-02-19 |
7-PHENYL-5-(TRIFLUOROMETHYL)[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE 関連文献
-
Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
-
Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
-
Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
-
Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
-
Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300
-
J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
7-PHENYL-5-(TRIFLUOROMETHYL)[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINEに関する追加情報
Introduction to 7-PHENYL-5-(TRIFLUOROMETHYL)[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE (CAS No. 153562-20-0)
7-PHENYL-5-(TRIFLUOROMETHYL)[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE (CAS No. 153562-20-0) is a potent and selective compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of tetrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of this compound, particularly the presence of a trifluoromethyl group and a phenyl substituent, contribute to its distinct pharmacological properties.
The chemical structure of 7-PHENYL-5-(TRIFLUOROMETHYL)[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE is characterized by a tetrazolo[1,5-a]pyrimidine core with a phenyl group at the 7-position and a trifluoromethyl group at the 5-position. This arrangement provides the molecule with enhanced stability and improved pharmacokinetic properties. The trifluoromethyl group is known for its electron-withdrawing effect, which can influence the electronic distribution within the molecule and enhance its reactivity towards various biological targets.
Recent studies have highlighted the potential of 7-PHENYL-5-(TRIFLUOROMETHYL)[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE in various therapeutic areas. One of the most promising applications is in the treatment of cancer. Research has shown that this compound exhibits potent antiproliferative activity against several cancer cell lines. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that 7-PHENYL-5-(TRIFLUOROMETHYL)[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE effectively inhibits the growth of human breast cancer cells by inducing apoptosis and cell cycle arrest.
In addition to its antiproliferative effects, 7-PHENYL-5-(TRIFLUOROMETHYL)[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE has also shown promise in other areas such as neurodegenerative diseases and inflammatory disorders. A recent study in the European Journal of Medicinal Chemistry reported that this compound exhibits neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells. These findings suggest that 7-PHENYL-5-(TRIFLUOROMETHYL)[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE could be a valuable lead compound for developing new therapies for conditions such as Alzheimer's disease and Parkinson's disease.
The mechanism of action of 7-PHENYL-5-(TRIFLUOROMETHYL)[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE is not yet fully understood but is believed to involve multiple pathways. One proposed mechanism is its ability to modulate key signaling pathways involved in cell proliferation and survival. For example, it has been shown to inhibit the activation of kinases such as AKT and ERK1/2, which are crucial for cell growth and survival. Additionally, this compound may also interact with specific receptors or enzymes that play a role in disease pathogenesis.
The pharmacokinetic properties of 7-PHENYL-5-(TRIFLUOROMETHYL)[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE have been extensively studied to optimize its therapeutic potential. Preclinical studies have demonstrated that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. It has good oral bioavailability and a long half-life in vivo, making it suitable for chronic administration. Furthermore, it shows low toxicity in animal models at therapeutic doses.
Clinical trials are currently underway to evaluate the safety and efficacy of 7-PHENYL-5-(TRIFLUOROMETHYL)[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE in humans. Early results from phase I trials have shown promising outcomes with minimal adverse effects reported. These findings have paved the way for further clinical development and potential approval as a novel therapeutic agent.
In conclusion, 7-PHENYL-5-(TRIFLUOROMETHYL)[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE (CAS No. 153562-20-0) represents an exciting advancement in medicinal chemistry with broad-spectrum biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in various fields of medicine.
153562-20-0 (7-PHENYL-5-(TRIFLUOROMETHYL)[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE) 関連製品
- 1805945-36-1(6-Iodo-3-nitro-2-(trifluoromethoxy)pyridine-4-acetonitrile)
- 904325-80-0([1,1'-Biphenyl]-4-methanol, 4'-(trifluoromethoxy)-)
- 60514-49-0(1,2-Didecanoyl-sn-glycerol)
- 2411194-02-8(2-chloro-N-2,2-difluoro-2-(6-methoxypyridin-2-yl)ethylacetamide)
- 2306262-33-7(3-Methylthieno[3,2-c]pyridin-4-amine)
- 2229208-39-1(2-amino-1-(5-bromo-1H-indol-2-yl)ethan-1-one)
- 127427-04-7(Sodium 3-(3,4,5-trimethoxyphenyl)prop-2-enoate)
- 2680560-66-9(benzyl N-1-benzyl-3-(hydroxymethyl)piperidin-3-ylcarbamate)
- 2680766-51-0(tert-butyl N-{6-chloro-1-methyl-1H-pyrazolo3,4-dpyrimidin-4-yl}carbamate)
- 71254-72-3(ethyl 3-nitro-4-(piperidin-1-yl)benzoate)
